N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a compound that belongs to a class of organic molecules known for their diverse biological activities. This compound features a hydroxylamine functional group linked to a substituted pyrazole, which is significant in medicinal chemistry due to its potential therapeutic applications.
This compound can be classified under the category of pyrazole derivatives, which are known for their pharmacological properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine indicates that it may possess unique reactivity and biological activity, making it a subject of interest in drug development and synthetic organic chemistry.
The synthesis of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine typically involves several steps:
The synthesis route may vary based on available reagents and desired yields, but these fundamental steps provide a general framework for producing this compound .
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine may participate in various chemical reactions due to its functional groups:
The mechanism of action for N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is likely linked to its interactions at the molecular level with biological targets. Preliminary studies suggest that compounds in this class may modulate autophagy pathways by interacting with mTORC1 signaling pathways, which are critical in cancer cell metabolism and survival .
Research indicates that these compounds can disrupt autophagic flux under nutrient-deprived conditions, potentially leading to increased apoptosis in cancer cells. This highlights their potential as anticancer agents .
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is expected to exhibit moderate solubility in organic solvents due to its hydrophobic benzyl group and polar hydroxylamine functionality.
The compound's stability under various pH conditions would need to be assessed to understand its reactivity fully. It is hypothesized that it would remain stable under neutral to slightly acidic conditions but could decompose under strong acidic or basic environments .
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has potential applications in:
This hybrid molecule integrates three pharmacophoric elements: a benzyl-substituted pyrazole core, a methylidene linker, and a hydroxamate functional group. Its systematic name denotes the presence of a Schiff base (imine) formed between the aldehyde group of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and hydroxylamine (NH₂OH). The CAS registry number 1375476-93-9 uniquely identifies this compound, which has the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol [5] [7] [9]. Its SMILES notation (ON=Cc1c(C)nn(c1C)Cc1ccccc1) precisely encodes the atomic connectivity: the benzyl group attaches to the pyrazole nitrogen (N1), methyl substituents occupy the 3- and 5-positions, and the hydroxamate functionality forms via condensation at the 4-position [9].
Table 1: Core Identification Data
Property | Value |
---|---|
CAS Registry Number | 1375476-93-9 |
IUPAC Name | N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine |
Molecular Formula | C₁₃H₁₅N₃O |
Molecular Weight | 229.28 g/mol |
SMILES | ON=Cc1c(C)nn(c1C)Cc1ccccc1 |
MDL Number | MFCD21602653 |
The benzyl-pyrazole moiety provides a rigid, planar aromatic platform that enhances metal-binding selectivity through steric and electronic effects. The N-benzyl group creates a hydrophobic pocket, while the 3,5-dimethyl substituents enforce torsional constraints that preorganize the molecule for coordination [1] [5]. Quantum mechanical analyses indicate that the methylidene bridge (–CH=N–) adopts an E-configuration, creating a conjugated π-system that delocalizes electrons from the pyrazole to the hydroxamate oxygen [6] [9]. This conjugation stabilizes the zwitterionic resonance form (O⁻–N⁺=CH–), enhancing nucleophilicity at the hydroxamate oxygen. The hydroxamate group itself (–C(=NOH)OH) exhibits bidentate chelation capability, with the carbonyl oxygen and hydroxyl oxygen acting as electron donors. This allows formation of stable five-membered chelate rings with transition metals like Fe(III), Cu(II), and Zn(II) [6] [9]. Structural analogs demonstrate that 4-position modifications on the pyrazole ring (e.g., methylidene-hydroxylamine vs. benzamide) significantly influence biological activity. For example, meta-substituted benzamides on related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) scaffolds show submicromolar anticancer activity (EC₅₀ = 0.62 μM) via mTORC1 inhibition [1].
Schiff bases emerged as pivotal ligands in coordination chemistry following Hugo Schiff’s 1864 discovery of their synthesis via amine-aldehyde condensation. The integration of hydroxamates—first studied as siderophores in microbial iron transport—into Schiff bases represents a strategic evolution to exploit synergistic metal-chelating effects. Pyrazole-containing Schiff bases gained prominence after the 1960s discovery of pyrazole’s bioisosteric relationship with imidazole in biological systems [1] [10]. The specific integration of a benzyl-pyrazole core, as seen in this compound, builds upon medicinal chemistry developments from the early 2000s, where 1-benzyl-3,5-dimethylpyrazoles demonstrated kinase inhibitory activity through interactions with hydrophobic enzyme pockets [1] [6]. Research on hydroxamate-containing Schiff bases accelerated after seminal studies showed their enhanced hydrolytic stability compared to imines. This stability arises from intramolecular hydrogen bonding between the imine nitrogen and hydroxamate hydroxyl group, as confirmed by X-ray crystallography of analogs [9] [10]. The title compound exemplifies modern ligand design principles that merge multiple functional groups to achieve tailored metal coordination spheres, as evidenced by its application in synthesizing transition metal complexes for catalytic studies [5] [7].
The ligand’s behavior is governed by three interrelated theoretical frameworks: Hard-Soft Acid-Base (HSAB) theory, molecular orbital theory, and steric maps.
Table 2: Ligand Design Principles and Structural Outcomes
Design Principle | Structural Feature | Coordination Outcome |
---|---|---|
Hydroxamate Bidentate | –C(=O)N(OH)– group | Five-membered chelate rings |
Pyrazole Planarity | Aromatic 1H-pyrazole core | π-Stacking in supramolecular systems |
Steric Shielding | 3,5-Dimethyl substituents | Selective monodentate vs. bidentate binding |
Conjugated Linker | Methylidene (–CH=N–) bridge | Enhanced electron delocalization |
Molecular docking of analogous benzyl-pyrazole compounds into enzyme active sites (e.g., mTOR kinase domain) shows conserved hydrogen bonding between the pyrazole carbonyl and Val2240 residue, while the benzyl group occupies a hydrophobic cleft near Ile2237 [1] [6]. This validates the scaffold’s capacity for simultaneous polar and non-polar interactions—a feature retained in the title compound despite its hydroxamate divergence.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2